molecular formula C17H17NO4 B2711299 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane CAS No. 1024040-62-7

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane

Cat. No.: B2711299
CAS No.: 1024040-62-7
M. Wt: 299.326
InChI Key: KLNTUEGUXALRFE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane is a synthetic chemical reagent of interest in advanced organic and medicinal chemistry research. This compound features a oxaindane core structure linked to a 4-nitrophenyl group via a methoxy bridge. The 4-nitrophenyl moiety is a common building block in synthetic chemistry, known to participate in reductive cyclization reactions for constructing complex nitrogen-containing heterocycles . Such structures are relevant in the synthesis of novel molecular scaffolds for biological evaluation. Researchers can utilize this compound in the development of new synthetic methodologies, particularly in base-mediated intramolecular cyclizations that can lead to diverse polycyclic structures . The presence of the nitro group offers a handle for further chemical transformations, making it a versatile intermediate. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,2-dimethyl-7-[(4-nitrophenyl)methoxy]-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2)10-13-4-3-5-15(16(13)22-17)21-11-12-6-8-14(9-7-12)18(19)20/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNTUEGUXALRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane typically involves multiple steps. One common synthetic route includes the reaction of 2,2-dimethyl-7-hydroxyoxaindane with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research on this compound includes its potential use in developing pharmaceuticals due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxaindane core provides structural stability. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 4-nitrophenyl group is a recurring structural feature in several bioactive and reactive compounds. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Functional Implications
2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane Oxaindane 4-Nitrophenyl methoxy, 2,2-dimethyl Potential for enhanced stability due to steric hindrance from methyl groups; nitro group may confer redox or bioactivity.
1,3,4-Thiadiazole derivatives Thiadiazole 4-Nitrophenyl pyrazole/acetohydrazonoyl Antimicrobial activity linked to the nitro group’s electron-withdrawing effects .
4-Nitrophenyl boronic acid Boronic acid 4-Nitrophenyl pH-dependent reactivity; converts to 4-nitrophenol under oxidative conditions .

Key Observations:

  • The 4-nitrophenyl group enhances reactivity in oxidative environments (e.g., conversion to 4-nitrophenol in boronic acid derivatives ).

Reactivity and Stability Under Various Conditions

The nitro group’s behavior in different environments is critical for application design:

  • pH Sensitivity: 4-Nitrophenyl boronic acid derivatives undergo rapid conversion to 4-nitrophenol at pH ~11, suggesting that the nitro group’s stability in basic conditions is compromised .
  • Oxidative Reactivity: The nitro group in boronic acid derivatives reacts with H₂O₂ (rate constant: 0.0586 s⁻¹) to yield 4-nitrophenol . Similar reactivity might occur in the oxaindane compound, though the bicyclic structure could slow this process.

Biological Activity

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group attached to a nitrophenyl ring and an oxaindane core. Its chemical formula is C15_{15}H15_{15}N1_{1}O3_{3}, indicating the presence of functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It may bind to various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
  • DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and cellular growth.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines in vitro.
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyMethodologyFindings
Study AIn vitro cytotoxicity assay on cancer cell linesShowed significant growth inhibition in breast cancer cells at concentrations above 10 µM.
Study BAntimicrobial testing against bacterial strainsDemonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study CIn vivo anti-inflammatory model (rats)Reduced paw edema by 30% compared to control after administration at 20 mg/kg.

Detailed Research Findings

  • Anticancer Activity : A study investigated the effects of this compound on human leukemia cell lines (HL-60 and U-937). Flow cytometry analysis revealed that it induced apoptosis and arrested the cell cycle at the G1 phase, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : The compound was tested against various bacterial strains using standard disk diffusion methods. Results showed significant inhibition zones, particularly against Gram-positive bacteria .

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